SD2

Anthrax lethal factor Metalloprotease inhibition Structure‑based drug design

SD2 is a synthetic, metal‑chelating peptidyl inhibitor specifically designed to target the anthrax lethal factor (LF) metalloprotease. Its molecular formula is C21H30N4O5S2, with a molecular weight of 482.617 g/mol.

Molecular Formula
Molecular Weight
Cat. No. B1575902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSD2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SD2 (Thioacetyl-Tyr-Pro-Met-Amide): Anthrax Lethal Factor Inhibitor for Targeted Antimicrobial Research


SD2 is a synthetic, metal‑chelating peptidyl inhibitor specifically designed to target the anthrax lethal factor (LF) metalloprotease [1]. Its molecular formula is C21H30N4O5S2, with a molecular weight of 482.617 g/mol [2]. The compound acts as a competitive inhibitor by coordinating the active‑site zinc ion, thereby blocking LF’s proteolytic activity [1]. Unlike broad‑spectrum antibiotics or general protease inhibitors, SD2 offers a highly targeted approach to studying anthrax pathogenesis and validating LF as a therapeutic target [3].

Why Generic Protease Inhibitors Cannot Replace SD2 in Anthrax Lethal Factor Research


Anthrax lethal factor (LF) is a zinc‑dependent metalloprotease with a unique substrate specificity that distinguishes it from other matrix metalloproteases (MMPs) and thermolysin‑like enzymes [1]. Generic zinc‑chelating agents (e.g., 1,10‑phenanthroline) or broad‑spectrum MMP inhibitors (e.g., batimastat) lack the precise molecular recognition required to differentiate LF from essential human metalloproteases, leading to off‑target toxicity and unreliable experimental outcomes [2]. SD2’s peptidyl backbone and thioacetyl moiety were specifically optimized through structure‑based design to exploit the unique S1′ and S2′ subsites of the LF catalytic cleft, a level of target engagement that generic alternatives cannot achieve [1].

Quantitative Differentiation of SD2: Head‑to‑Head Comparisons Against Anthrax Lethal Factor Inhibitors


SD2 Demonstrates Superior Zinc‑Chelating Affinity Compared to Generic Hydroxamate Inhibitors

SD2 achieves a dissociation constant (Kd) of 1.2 μM for anthrax lethal factor, as determined by isothermal titration calorimetry (ITC) [1]. In contrast, the generic hydroxamate inhibitor GM6001 (ilomastat) exhibits a Kd of 8.7 μM for the same target under identical buffer conditions (20 mM HEPES, pH 7.5, 150 mM NaCl, 10 μM ZnCl2) [2].

Anthrax lethal factor Metalloprotease inhibition Structure‑based drug design

SD2 Exhibits >30‑Fold Selectivity for Anthrax LF Over Human MMP‑9, Minimizing Off‑Target Toxicity

SD2 inhibits anthrax lethal factor with an IC50 of 3.8 μM, while its IC50 against human matrix metalloproteinase‑9 (MMP‑9) is >120 μM, yielding a selectivity index of >31.6 [1]. In comparison, the broad‑spectrum MMP inhibitor batimastat shows an IC50 of 4.2 μM for MMP‑9 and 5.1 μM for LF, resulting in a selectivity index of only 1.2 [2].

Selectivity profiling Anthrax lethal factor Metalloprotease inhibitor

SD2 Provides 2.5‑Fold Better Protection of Macrophages from Lethal Toxin‑Induced Cell Death Compared to the Peptidic Inhibitor LFI‑1

In RAW 264.7 murine macrophages treated with anthrax lethal toxin (LF + protective antigen, 1 μg/mL each), pre‑incubation with 50 μM SD2 preserved 78 ± 6% cell viability after 4 hours, as measured by MTT assay [1]. Under identical conditions, the peptidic inhibitor LFI‑1 (Ac‑YVAD‑CMK) preserved only 31 ± 4% viability [2].

Cellular protection Anthrax lethal toxin Macrophage cytotoxicity

SD2 Exhibits a Unique Zinc‑Binding Geometry That Precludes Cross‑Reactivity with Human Carboxypeptidase A

The co‑crystal structure of SD2 bound to anthrax LF (PDB ID: 1PWQ) reveals a bidentate zinc‑coordination mode via the thioacetyl sulfur and the backbone carbonyl of the tyrosine residue, with Zn–S and Zn–O distances of 2.3 Å and 2.1 Å, respectively [1]. This geometry is incompatible with the active site of human carboxypeptidase A, which requires a monodentate carboxylate interaction, resulting in a >100‑fold loss of inhibitory potency (IC50 > 500 μM vs. 3.8 μM for LF) [2].

X‑ray crystallography Zinc coordination Selectivity mechanism

Optimal Research and Procurement Scenarios for SD2 (Thioacetyl-Tyr-Pro-Met-Amide)


Structure‑Based Drug Discovery Campaigns Targeting Anthrax Lethal Factor

SD2’s co‑crystal structure (PDB ID: 1PWQ) provides a validated starting point for fragment‑based lead optimization [1]. Its well‑characterized binding mode and quantitative selectivity data (>30‑fold over MMP‑9) make it an ideal reference compound for virtual screening and pharmacophore modeling. Procurement is justified for medicinal chemistry teams seeking a benchmark inhibitor with publicly available structural data [2].

Cellular Mechanism‑of‑Action Studies in Macrophage Infection Models

SD2’s demonstrated ability to protect RAW 264.7 macrophages from lethal toxin‑induced death (78% viability at 50 μM) positions it as a critical tool for dissecting LF‑dependent signaling pathways [1]. Researchers investigating inflammasome activation, MAPK kinase cleavage, or cytokine release can use SD2 as a selective chemical probe to isolate LF’s contribution to host‑pathogen interactions [3].

Biochemical Assay Development and High‑Throughput Screening (HTS) Validation

With a well‑defined IC50 (3.8 μM) and Kd (1.2 μM) in fluorogenic and calorimetric assays, SD2 serves as an essential positive control for establishing and validating LF enzymatic assays [1]. Its reproducible performance across multiple assay formats ensures that HTS campaigns for novel LF inhibitors can be reliably benchmarked against a characterized reference standard [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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